Cas no 1014091-98-5 (2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole)

2-[1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety via a carbonyl bridge. The structure incorporates a 1,5-dimethylpyrazole group, enhancing its potential as a versatile intermediate in medicinal chemistry. Its rigid benzothiazole scaffold and piperidine substitution contribute to favorable binding interactions, making it suitable for applications in drug discovery, particularly in targeting central nervous system (CNS) or enzyme-related pathways. The compound's synthetic accessibility and structural modularity allow for further derivatization, enabling exploration of structure-activity relationships. Its stability and well-defined physicochemical properties support its utility in preclinical research and lead optimization studies.
2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole structure
1014091-98-5 structure
Product Name:2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole
CAS No:1014091-98-5
MF:C18H20N4OS
MW:340.442602157593
CID:6337419
PubChem ID:16857533
Update Time:2025-06-03

2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole
    • SR-01000913042
    • (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
    • F2476-0175
    • SR-01000913042-1
    • AKOS008775942
    • [4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
    • 1014091-98-5
    • Inchi: 1S/C18H20N4OS/c1-12-11-15(20-21(12)2)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3
    • InChI Key: XTJLHVQZFXVCRV-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1CCN(C(C2C=C(C)N(C)N=2)=O)CC1

Computed Properties

  • Exact Mass: 340.13578245g/mol
  • Monoisotopic Mass: 340.13578245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 79.3Ų

2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole Pricemore >>

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Additional information on 2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole

Comprehensive Overview of 2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole (CAS No. 1014091-98-5)

2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole (CAS No. 1014091-98-5) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound combines a benzothiazole core with a piperidine moiety linked via a 1,5-dimethyl-1H-pyrazole-3-carbonyl group, making it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its role as a kinase inhibitor or receptor modulator, aligning with current trends in targeted therapy development.

The structural complexity of 2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole allows for diverse interactions with biological targets. Recent studies highlight its potential in addressing neurodegenerative diseases and inflammatory conditions, topics frequently searched in academic and medical communities. Its benzothiazole component is known for exhibiting antioxidant and anti-inflammatory properties, which are highly relevant given the growing public interest in healthy aging and chronic disease management. The compound’s piperidine ring further enhances its bioavailability, a critical factor in drug design optimization.

From a synthetic chemistry perspective, CAS No. 1014091-98-5 exemplifies modern scaffold-hopping strategies—a technique widely discussed in medicinal chemistry forums. Its pyrazole-carbonyl linkage offers stability against metabolic degradation, addressing a common challenge in oral drug development. This feature aligns with frequent Google queries about "improving drug half-life" and "metabolically stable compounds". Laboratories focusing on high-throughput screening often prioritize such molecules for their balanced lipophilicity and hydrogen-bonding capacity.

Industrial applications of this compound extend to agrochemical innovation, where its heterocyclic architecture may contribute to next-generation crop protection agents. With increasing searches for eco-friendly pesticides, the benzothiazole derivatives’ selective action against pests (while minimizing environmental impact) positions them as sustainable alternatives. Patent databases reveal growing IP activity around similar structures, particularly for fungicidal and herbicidal uses.

Analytical characterization of 2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,3-benzothiazole typically involves advanced techniques like LC-MS and NMR spectroscopy—methods frequently queried by chemistry students and professionals. The compound’s chromatographic behavior and fragmentation patterns are valuable references for those studying mass spectrometry interpretation, a trending educational topic. Suppliers often provide HPLC purity certificates, meeting the demand for well-characterized reference standards in quality control labs.

In material science, the π-conjugated system of the benzothiazole unit suggests potential in organic electronics, resonating with searches for flexible semiconductor materials. Theoretical calculations predict notable charge-transfer properties, making it a candidate for OLEDs or photovoltaic devices. This multidisciplinary relevance—from pharmacology to renewable energy—explains the compound’s prominence in cross-disciplinary research collaborations.

Safety assessments indicate that CAS 1014091-98-5 requires standard laboratory precautions, with no extreme hazards reported—a crucial detail for researchers filtering compounds by handling safety in public databases. Proper storage conditions (typically -20°C under inert atmosphere) are emphasized in technical documents, addressing common user concerns about chemical stability. These practical considerations enhance the compound’s accessibility for industrial and academic workflows.

Future research directions may explore structure-activity relationships (SAR) of this scaffold, particularly modifications to its pyrazole or piperidine subunits—topics generating buzz in drug discovery webinars. Computational modeling studies could further elucidate its binding affinities, leveraging AI-driven tools that dominate current cheminformatics discussions. As synthetic methodologies advance, streamlined routes to 1014091-98-5 derivatives may emerge, answering frequent queries about cost-effective heterocycle synthesis.

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